5-Bromo-3-fluoro-2-iodophenol
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Overview
Description
5-Bromo-3-fluoro-2-iodophenol is an aromatic compound with the molecular formula C₆H₃BrFIO. It is a halogenated phenol, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Scientific Research Applications
5-Bromo-3-fluoro-2-iodophenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-iodophenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common method is the sequential halogenation of phenol, where bromine, fluorine, and iodine are introduced to the aromatic ring under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-iodophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles under suitable conditions, leading to the formation of substituted phenols.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenolic group can form hydrogen bonds with target molecules, affecting their activity and function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 3-Bromo-5-fluoro-2-iodophenol
- 4-Bromo-2-fluoro-3-iodophenol
- 2-Bromo-4-fluoro-5-iodophenol
Comparison: 5-Bromo-3-fluoro-2-iodophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in nucleophilic substitution and oxidation reactions due to the electronic effects of the substituents. Its unique structure also influences its binding interactions with biological targets, making it valuable in specific research applications .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUXAOMZMWNGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)I)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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